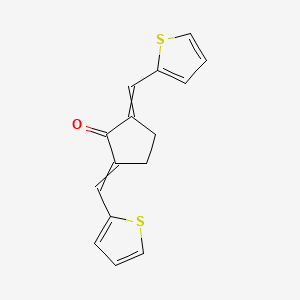

Cyclopentanone, 2,5-bis(2-thienylmethylene)-

Description

Cyclopentanone, 2,5-bis(2-thienylmethylene)- (BTCP) is a diarylidenecyclopentanone derivative synthesized via the condensation of cyclopentanone with 2-thiophenecarbaldehyde in ethanol using potassium hydroxide as a catalyst . This compound serves as a critical precursor for polymers and functional materials, such as polythiophene(keto-amine)s, which exhibit selective metal ion uptake capabilities . BTCP is characterized as a white powder with 99% purity and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384507 | |

| Record name | Cyclopentanone, 2,5-bis(2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-07-6 | |

| Record name | Cyclopentanone, 2,5-bis(2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heterogeneous Catalysis with KF/γ-Al₂O₃

A highly efficient approach, adapted from the aldol condensation of furfural and cyclopentanone, employs potassium fluoride-impregnated alumina (KF/γ-Al₂O₃) as a solid-base catalyst. Key parameters include:

-

Catalyst loading : 33 wt% KF on γ-Al₂O₃ maximizes active sites for enolate formation.

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature and time : Optimal yields are achieved at 333 K within 2 hours, mirroring conditions used for furfural-cyclopentanone condensation.

Under these conditions, the reaction proceeds via:

-

Deprotonation of cyclopentanone by KF to generate a resonance-stabilized enolate.

-

Nucleophilic attack on 2-thiophenecarboxaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration to yield the α,β-unsaturated product.

A stoichiometric ratio of 2:1 (aldehyde:cyclopentanone) ensures bis-condensation, while excess aldehyde minimizes mono-substituted byproducts.

Claisen-Schmidt Condensation with Calcium Hydroxide

The Claisen-Schmidt condensation, catalyzed by Ca(OH)₂, offers an alternative route. This method is notable for its simplicity and scalability:

Reaction Mechanism and Conditions

-

Base strength : Ca(OH)₂ (pKₐ ~12.4) facilitates enolate formation without requiring anhydrous conditions.

-

Solvent system : Ethanol or methanol is typically used, balancing solubility and reaction kinetics.

-

Workup : Acidic quenching (e.g., dilute HCl) precipitates the product, which is purified via recrystallization from ethanol/water mixtures.

In a representative procedure:

-

Cyclopentanone (1 equiv) and 2-thiophenecarboxaldehyde (2.2 equiv) are stirred with Ca(OH)₂ (10 mol%) in ethanol at 343 K for 6 hours.

-

The crude product is filtered, washed, and recrystallized to afford yellow crystals.

Yields exceeding 80% are achievable, though prolonged reaction times may promote side reactions such as over-condensation.

Optimization of Reaction Conditions

Catalyst Selection

*Reported for furfural-cyclopentanone condensation; analogous yields anticipated for thiophene derivatives.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Enhance enolate stability but may complicate product isolation.

-

Alcohols (ethanol, methanol) : Favor proton transfer steps but require higher temperatures for dehydration.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (CDCl₃): δ 7.34–7.28 (m, 4H, thienyl-H), 6.98–6.92 (m, 4H, thienyl-H), 3.02 (s, 4H, CH₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions: Cyclopentanone, 2,5-bis(2-thienylmethylene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene rings to dihydrothiophenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and dihydrothiophenes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Cyclopentanone, 2,5-bis(2-thienylmethylene)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of cellular processes. Studies have suggested that it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

BTCP contains electron-rich thiophene rings, distinguishing it from analogues with phenyl or substituted benzylidene groups. Key comparisons include:

Spectroscopic Characterization

- BTCP : Studied via FT-IR, FT-Raman, and DFT methods, with vibrational modes assigned to C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations .

- Chlorinated Derivatives (WZS01) : ¹H-NMR signals at δ 7.80 (Ar-CHC) and ESI-MS m/z 397.17 (M−1)+ confirm structural integrity .

- Methoxy Derivatives : ¹H-NMR for 4-methoxybenzylidene analogues shows methoxy protons at δ ~3.8 ppm .

Key Research Findings and Gaps

Electronic Effects : Thiophene substituents in BTCP enhance electron density, favoring electrophilic reactions compared to electron-withdrawing groups (e.g., Cl, F) in WZS01/WZS08 .

Catalytic Requirements : Biofuel production requires bifunctional catalysts (e.g., Pd/HY) for hydrodeoxygenation, whereas BTCP polymerization uses Friedel-Crafts acylations .

Data Gaps : BTCP’s melting point, exact synthetic yield, and detailed biological activity data are absent in the evidence, warranting further study.

Biological Activity

Cyclopentanone, 2,5-bis(2-thienylmethylene)-, also known as cct007093, is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Cyclopentanone, 2,5-bis(2-thienylmethylene)- is characterized by the presence of two thienyl groups attached via a methylene bridge to a cyclopentanone core. This structural configuration contributes to its unique biological activity. Notably, it acts as a PPM1D inhibitor , with an IC50 value of 8.4 µM . In vitro studies have demonstrated that cct007093 exhibits potent inhibition of PPM1D in assays using recombinant phospho-p38 as a substrate. Furthermore, it selectively reduces cell viability in MCF-7 breast cancer cells while having lesser effects on HeLa cells, indicating its potential specificity in targeting certain cancer cell lines .

Anticancer Activity

Research has highlighted the anticancer potential of Cyclopentanone, 2,5-bis(2-thienylmethylene)- through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating p38 kinase pathways. This effect is dose-dependent and can be mitigated by specific p38 inhibitors like SB203580, suggesting that the cytotoxicity observed is linked to p38 activation .

- Cell Viability Reduction : Studies indicate that cct007093 can reduce cell viability by approximately 40% after two days of exposure in MCF-7 cells .

Antibacterial Activity

Cyclopentanone derivatives have demonstrated antibacterial properties against various pathogens. In vitro tests have shown that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the cyclopentanone structure can enhance antibacterial efficacy .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of Cyclopentanone, 2,5-bis(2-thienylmethylene)-:

Case Studies

Several case studies have explored the effects of Cyclopentanone derivatives:

- Anticancer Efficacy : A study focusing on the effects of cct007093 on colon cancer cell lines demonstrated its ability to potentiate TRAIL-induced apoptosis and convert TRAIL-resistant cells to TRAIL-sensitive ones. This was achieved through modulation of pro-apoptotic and anti-apoptotic protein expressions .

- Antibacterial Testing : Another investigation assessed the antibacterial properties of various cyclopentanone derivatives against resistant strains like ampicillin-resistant E. cloacae. Results indicated significant zones of inhibition (IZ) ranging from 9–20 mm , showcasing their potential as alternative antibacterial agents .

Q & A

Basic: What are the optimal synthesis conditions for preparing 2,5-bis(2-thienylmethylene)-cyclopentanone?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where cyclopentanone reacts with 2-thiophenecarboxaldehyde under acidic or basic conditions. Key parameters include:

- Molar ratio : A 1:2 molar ratio of cyclopentanone to aldehyde ensures complete conversion .

- Catalyst : Concentrated sulfuric acid (0.1008 g) or acid-base bifunctional catalysts (e.g., Na-HAP) improve yield and selectivity .

- Solvent and temperature : Ethanol at 80°C for 8 hours achieves ~82% yield . Microwave-assisted solvent-free methods can accelerate reaction rates .

Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Advanced: How can discrepancies between DFT-calculated and experimental vibrational spectra be resolved?

Answer: Discrepancies often arise from approximations in DFT functionals or solvent effects. To address this:

- Basis sets : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for better accuracy .

- Solvent correction : Apply the Polarizable Continuum Model (PCM) to account for solvent interactions in theoretical calculations .

- Scaling factors : Apply empirical scaling (0.96–0.98) to calculated frequencies to match experimental FT-IR/FT-Raman data .

Example : For C=O and C=C stretches, deviations <10 cm⁻¹ are acceptable; larger gaps suggest conformational or crystal-packing effects .

Advanced: What catalytic mechanisms govern product selectivity in aldol condensations involving this compound?

Answer: Acidic catalysts (e.g., H₂SO₄) protonate the carbonyl group, promoting enol formation and cross-aldol addition. Base catalysts deprotonate the α-H, favoring Claisen-Schmidt pathways. Bifunctional catalysts (e.g., Na-HAP) synergize acid-base sites to stabilize intermediates, enhancing selectivity for symmetric products like 2,5-bis(2-thienylmethylene)-cyclopentanone over mono-condensed analogs . Key evidence : Acidic Al₂O₃ yields >80% bis-product, while basic conditions favor mono-condensation .

Advanced: How does the compound react with sulfhydryl groups, and what are the kinetic implications?

Answer: The α,β-unsaturated ketone moiety acts as a Michael acceptor. Second-order rate constants (k₂) with thiols (e.g., glutathione) range from 0.02–0.05 M⁻¹s⁻¹, depending on substituent electronics. Electron-withdrawing groups on the thienyl rings increase electrophilicity, accelerating thiol addition . Methodology : Use UV-Vis spectroscopy to track thiol depletion under pseudo-first-order conditions .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

- XRD : Resolves crystal packing and confirms E,E-stereochemistry of the dienone system .

- FT-IR/FT-Raman : Identify C=O (1680–1700 cm⁻¹), C=C (1580–1600 cm⁻¹), and thienyl C-S stretches (600–700 cm⁻¹) .

- UV-Vis : Conjugated dienone systems show λmax ~350–400 nm, sensitive to solvent polarity .

Advanced: How does UV irradiation affect the compound’s stability?

Answer: Under UV-C light, the compound undergoes [2+2] photocycloaddition or radical-mediated degradation. Accelerated aging tests (e.g., 254 nm, 500 W/m²) show ~15% degradation over 48 hours, forming cyclobutane derivatives or oxidized thiophene byproducts . Analysis : Monitor via FT-IR (loss of C=O intensity) and GC-MS for fragmentation products .

Advanced: What electrochemical properties make this compound suitable for energy storage applications?

Answer: The conjugated system exhibits redox activity in THF/0.1 M [n-Bu₄N][PF₆], with a reduction potential of −1.2 V vs. Ag/AgCl. DFT calculations reveal a low HOMO-LUMO gap (~3.1 eV), suggesting utility as a charge-transfer material . Method : Cyclic voltammetry at 100 mV/s and TD-DFT for excited-state modeling .

Basic: What purification strategies are recommended for isolating high-purity product?

Answer:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove unreacted aldehydes .

- Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent resolves mono- and bis-condensed products .

- Purity validation : HPLC (C18 column, acetonitrile/water) with UV detection at 350 nm .

Advanced: How can environmental persistence and degradation byproducts be assessed?

Answer: Use GC-MS to detect degradation products in simulated ecosystems (e.g., aqueous photolysis at pH 7). Major byproducts include 2-thiophenecarboxylic acid and cyclopentanone derivatives. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify environmental risk .

Advanced: Does the compound exhibit polymorphism, and how does it influence material properties?

Answer : XRD data reveals two polymorphs: a monoclinic P2₁/c form (density 1.21 g/cm³) and a triclinic P-1 form (density 1.18 g/cm³). The monoclinic form shows higher thermal stability (ΔTdec = 20°C) due to tighter π-π stacking . Characterization : DSC and variable-temperature XRD to map phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.